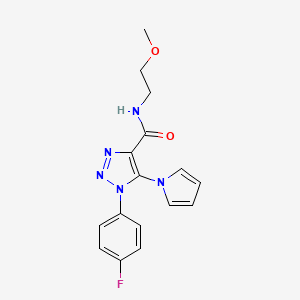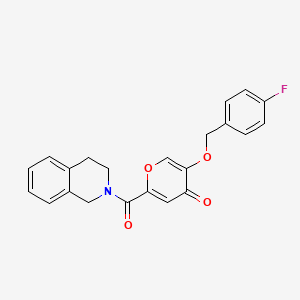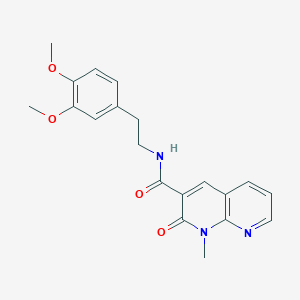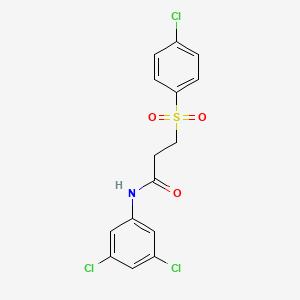
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide, also known as PF-04449913, is a small molecule inhibitor that targets the Smoothened (SMO) protein. The SMO protein is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.
作用机制
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide targets the SMO protein, which is a key component of the Hh signaling pathway. The Hh pathway plays a critical role in embryonic development and tissue homeostasis, but aberrant activation of the pathway has been implicated in the development and progression of various cancers. By inhibiting the SMO protein, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide blocks the Hh pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
实验室实验的优点和局限性
One advantage of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its specificity for the SMO protein, which makes it a potent inhibitor of the Hh signaling pathway. However, one limitation of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
There are several potential future directions for research on 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide. One direction is to explore the use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the potential use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in other diseases, such as fibrosis or cardiovascular disease. Finally, further research is needed to optimize the dosing and administration of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in clinical settings.
合成方法
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form 4-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the corresponding amide. Finally, the triazole ring is formed by reacting the amide with sodium azide and copper(I) iodide. The resulting compound is then purified by column chromatography to obtain 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide.
科学研究应用
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been extensively studied in preclinical models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these studies, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hh signaling pathway. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
属性
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-24-11-8-18-15(23)14-16(21-9-2-3-10-21)22(20-19-14)13-6-4-12(17)5-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBIRFNSPMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2780397.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2780398.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)



![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)